1-Iodo-4-(6-propan-2-ylsulfanylhexoxy)benzene
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Overview
Description
1-Iodo-4-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound that features an iodine atom attached to a benzene ring, along with a hexoxy group substituted with a propan-2-ylsulfanyl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-4-(6-propan-2-ylsulfanylhexoxy)benzene typically involves the iodination of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where an iodine source such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) is used in the presence of a catalyst like iron(III) chloride (FeCl3) or copper(II) chloride (CuCl2) . The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using similar reagents and catalysts. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4-(6-propan-2-ylsulfanylhexoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The iodine atom can be reduced to form a hydrogen-substituted benzene derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include deiodinated benzene derivatives.
Scientific Research Applications
1-Iodo-4-(6-propan-2-ylsulfanylhexoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-4-(6-propan-2-ylsulfanylhexoxy)benzene involves its ability to participate in electrophilic and nucleophilic reactions due to the presence of the iodine atom and the propan-2-ylsulfanyl group. The iodine atom acts as an electrophilic center, making the compound reactive towards nucleophiles. The propan-2-ylsulfanyl group can undergo oxidation and reduction, providing versatility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
4-Iodophenol: Contains an iodine atom and a hydroxyl group attached to the benzene ring.
4-Iodoanisole: Features an iodine atom and a methoxy group attached to the benzene ring.
Uniqueness
1-Iodo-4-(6-propan-2-ylsulfanylhexoxy)benzene is unique due to the combination of the iodine atom and the propan-2-ylsulfanylhexoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research.
Properties
IUPAC Name |
1-iodo-4-(6-propan-2-ylsulfanylhexoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23IOS/c1-13(2)18-12-6-4-3-5-11-17-15-9-7-14(16)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEPUOIVEXUAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCCOC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23IOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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